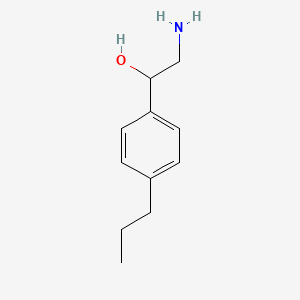
2-Amino-1-(4-propylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-propylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a propyl group at the para position and an amino group at the alpha position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-1-(4-propylphenyl)ethan-1-ol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 4-Propylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Amino-1-(4-propylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
科学研究应用
2-Amino-1-(4-propylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-Amino-1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2-Amino-1-phenylethanol: Lacks the propyl group, leading to different chemical and biological properties.
2-Amino-1-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a propyl group, affecting its reactivity and interactions.
2-Amino-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-1-(4-propylphenyl)ethan-1-ol is unique due to the presence of the propyl group, which influences its hydrophobicity and steric interactions. This structural feature can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
生物活性
2-Amino-1-(4-propylphenyl)ethan-1-ol, also known as propylphenylaminoethanol, is a compound featuring both amine and alcohol functional groups. Its molecular formula is C11H17NO, indicating it belongs to the family of amino alcohols, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound consists of a propyl group attached to a phenyl ring, which is further linked to an amino and hydroxyl group. This structure is significant as it influences the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 195.26 g/mol |
| Functional Groups | Amine, Alcohol |
Binding Affinity
Studies have indicated that this compound exhibits binding affinity to various biological targets such as enzymes and receptors. These interactions are crucial for understanding its pharmacological effects. The compound's structure allows it to engage in non-covalent interactions, which are essential for its biological activity.
Pharmacological Potential
Amino alcohols like this compound are often evaluated for their potential in treating various conditions due to their ability to modulate neurotransmitter systems or other biochemical pathways. For instance:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter release or receptor activation, suggesting potential applications in neuropharmacology.
- Antimicrobial Activity : Some amino alcohols have demonstrated antibacterial properties, making them candidates for further investigation in the development of new antimicrobial agents.
Case Studies
Several studies have explored the biological effects of structurally similar compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : Research on related amino alcohols has shown promising results against various bacterial strains. For example, a study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Studies : In vitro studies assessing cytotoxic effects have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .
Comparison with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(4-chlorophenyl)ethan-1-ol | Contains a chlorine substituent | Exhibits different biological activity due to halogen presence. |
| 2-Amino-1-(4-methylphenyl)ethan-1-ol | Methyl group on phenyl ring | May show variations in lipophilicity and activity. |
| 2-Amino-1-(4-isopropylphenyl)ethan-1-ol | Isopropyl group enhances steric bulk | Could influence receptor binding dynamics differently. |
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-amino-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7,11,13H,2-3,8,12H2,1H3 |
InChI 键 |
MSZNLSDREDJBCU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















